Smilageninoside

Description

Properties

CAS No. |

138831-68-2 |

|---|---|

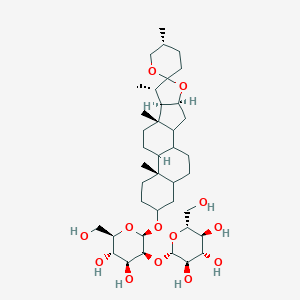

Molecular Formula |

C39H64O13 |

Molecular Weight |

740.9 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20?,21?,22?,23?,24?,25+,26-,27-,28+,29-,30-,31+,32+,33-,34+,35+,36-,37+,38+,39?/m1/s1 |

InChI Key |

MMTWXUQMLQGAPC-ZKXXMABPSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O[C@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |

Synonyms |

smilagenin 3-O-(beta-D-glucopyranosyl 1-2)-beta-D-mannopyranoside smilageninoside |

Origin of Product |

United States |

Sources and Natural Occurrence of Smilageninoside

Primary Botanical Sources of Smilageninoside

Smilageninoside is predominantly found in a single botanical species, which serves as its principal natural reservoir.

The primary botanical source of smilageninoside is Anemarrhena asphodeloides Bunge, commonly known as Zhi Mu or Common Anemarrhena, a plant belonging to the Asparagaceae family (historically classified under Liliaceae) rhymezone.combiowaynutrition.comnih.govnih.gov. The rhizome of Anemarrhena asphodeloides (Rhizoma Anemarrhenae) is a well-known traditional Chinese medicine nih.govnih.gov. Smilageninoside is identified as one of the steroidal saponins (B1172615) present in the rootstock of A. asphodeloides, which typically contains about 6% saponins in total rhymezone.comneist.res.in. Other notable steroidal saponins found alongside smilageninoside in A. asphodeloides include timosaponin A-I, A-III, B-II, anemarsaponin B, F-gitonin, degalactotigonin, and nyasol (B1232429) rhymezone.comneist.res.in.

Smilageninoside has been identified in different parts of the Anemarrhena asphodeloides plant. While the rhizome is the primary part used for medicinal extracts and is recognized as a key source of its active ingredients, including steroidal saponins, smilageninoside has also been detected in the fibrous roots rhymezone.comnih.govneist.res.inchemicalregister.com. Research has specifically noted the presence of smilageninoside among components identified in the fibrous roots of Anemarrhena asphodeloides, indicating its distribution beyond just the main rhizome nih.gov.

Table 1: Distribution of Smilageninoside in Anemarrhena asphodeloides Plant Tissues

| Plant Tissue | Presence of Smilageninoside | Primary Medicinal Use |

| Rhizomes | Detected | Yes |

| Fibrous Roots | Detected | Byproduct, studied |

Smilageninoside as a Constituent in Traditional Medicinal Formulations

The presence of smilageninoside in traditional medicinal formulations highlights its historical and ongoing significance in ethnopharmacology.

Smilageninoside is a recognized chemical constituent of Suanzaoren Decoction (SZRD), a classic traditional Chinese medicine (TCM) prescription nih.govdovepress.com. Suanzaoren Decoction, composed of five Chinese herbal medicines including Anemarrhenae rhizoma (Zhimu), has been historically used for thousands of years to treat central nervous system diseases such as insomnia and anxiety nih.gov. Its inclusion as one of the 145 components identified in SZRD underscores its contribution to the complex phytochemistry of this well-known formula nih.gov.

Chemotaxonomic Implications of Smilageninoside Presence

The consistent presence of specific chemical compounds like smilageninoside within certain plant taxa can have chemotaxonomic implications, aiding in the classification and understanding of phylogenetic relationships. Smilageninoside, as a steroidal saponin (B1150181) found in Anemarrhena asphodeloides, contributes to the phytochemistry profile characteristic of this species and potentially its broader family, Asparagaceae biowaynutrition.com. The identification of such unique compounds can serve as phytochemical markers, supporting the taxonomic placement and differentiation of plant species based on their chemical constituents.

Isolation and Purification Methodologies for Smilageninoside

Conventional Extraction Techniques

Conventional extraction methods are foundational for isolating Smilageninoside from its natural plant sources, such as the rhizomes of Anemarrhena asphodeloides and various Smilax species. mdpi.comnih.gov These techniques primarily rely on the principle of solid-liquid extraction, where a solvent is used to solubilize the target compounds from the plant matrix. ijbsac.orgjsmcentral.org

Solvent Extraction Methods

Solvent extraction is a cornerstone of natural product chemistry, leveraging the differential solubility of compounds in various solvents to separate them from the original matrix. organomation.com The choice of solvent is critical and is based on the polarity of the target compound; polar solvents are used to extract polar molecules and vice-versa. ijbsac.org For steroidal saponins (B1172615) like Smilageninoside, which possess both a nonpolar steroidal aglycone and polar sugar moieties, alcohols are commonly employed.

Commonly used conventional solvent extraction methods include maceration, percolation, and Soxhlet extraction. ijbsac.orgfrontiersin.org

Maceration : This simple technique involves soaking the powdered plant material in a chosen solvent for an extended period, often with intermittent agitation. researchgate.net For instance, a method for extracting compounds from Anemarrhena asphodeloides root involves submerging the crushed root in 95% ethanol (B145695) for 14 days at room temperature. mdpi.com While straightforward, maceration can be time-consuming and may result in lower extraction efficiency compared to other methods. researchgate.net

Percolation : In this method, the solvent is allowed to slowly pass through the powdered plant material packed in a column called a percolator. ijbsac.orgresearchgate.net This continuous flow of fresh solvent helps to maintain a concentration gradient, often leading to a more efficient extraction than maceration.

Soxhlet Extraction : This is a continuous extraction method using a specialized glass apparatus. ijbsac.orgorganomation.com The solvent is heated, vaporizes, condenses, and drips onto the solid sample held in a thimble, repeatedly washing the material with fresh, hot solvent. ijbsac.orgwur.nl This technique is generally more efficient than maceration or percolation due to the elevated temperature and continuous solvent cycling, but it is not suitable for thermolabile compounds that may degrade at the solvent's boiling point. ijbsac.orgwur.nl

The initial output of these methods is a crude extract, which contains a complex mixture of metabolites requiring further purification. ijbsac.org

Table 1: Comparison of Conventional Solvent Extraction Techniques

| Technique | Principle | Typical Solvents for Saponins | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent for an extended period. researchgate.net | Ethanol, Methanol, Water | Simple, low-cost, suitable for thermolabile compounds. ijbsac.orgresearchgate.net | Time-consuming, large solvent volume, potentially low efficiency. researchgate.netisfcppharmaspire.com |

| Percolation | Slow passage of a solvent through a packed bed of plant material. ijbsac.org | Ethanol, Methanol | More efficient than maceration, can be conducted at room temperature. researchgate.net | Can be slower than Soxhlet, requires more attention to packing. ijbsac.org |

| Soxhlet Extraction | Continuous extraction of a solid with a hot solvent. ijbsac.orgorganomation.com | Ethanol, Methanol, Hexane organomation.comwur.nl | High extraction efficiency, requires less solvent than maceration. wur.nl | Not suitable for heat-sensitive compounds, requires specialized glassware. ijbsac.org |

Advanced Chromatographic Purification Strategies

Following initial solvent extraction, the crude extract undergoes several purification stages to isolate Smilageninoside. Chromatography is the definitive technique for this purpose, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. waters.com

Preparative Liquid Chromatography Approaches

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for purifying specific compounds from a complex mixture in sufficient quantities for further analysis. waters.comresearchgate.net It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. researchgate.net

The process typically involves:

Method Development : An analytical-scale separation is first developed to achieve good resolution of the target compound from impurities. Reversed-phase chromatography, which uses a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is the most common mode for purifying saponins. waters.comku.edu.kw

Scale-Up : The analytical method is scaled up to a preparative scale. This involves calculating the appropriate column dimensions, flow rate, and sample load to maintain separation efficiency while maximizing throughput. waters.com

Fraction Collection : As the separated compounds elute from the column, a detector signals a fraction collector to selectively collect the eluate containing the pure Smilageninoside. waters.com

Prep-HPLC is highly effective for obtaining high-purity compounds, often exceeding 95%, making it a standard technique in the pharmaceutical and natural product industries. waters.comnih.gov

Other Chromatographic Techniques for Isolation

Besides Prep-HPLC, a multi-step chromatographic approach is often necessary to purify Smilageninoside from a crude extract. This may involve a combination of the following techniques:

Open Column Chromatography : This is a basic form of liquid chromatography often used for initial fractionation of the crude extract. jsmcentral.org The stationary phase (e.g., silica (B1680970) gel or alumina) is packed into a glass column, and the extract is separated by eluting with a series of solvents of increasing polarity.

Medium-Pressure Liquid Chromatography (MPLC) : MPLC bridges the gap between low-pressure open columns and high-pressure HPLC. It uses a pump to deliver the mobile phase through a packed column, offering faster and more efficient separations than open columns with higher sample loading capacity than analytical HPLC. researchgate.net

Ion-Exchange Chromatography (IEX) : This technique separates molecules based on their net charge. mdpi.comsartorius.com While saponins are often neutral, IEX can be effective in removing charged impurities from the extract. For example, a protocol for isolating compounds from Smilax glabra utilized ion-exchange resins like CM-Sepharose and DEAE-cellulose. nih.gov

Gel Filtration Chromatography (Size-Exclusion Chromatography) : This method separates molecules based on their size. The extract is passed through a column containing a porous gel, and smaller molecules that can enter the pores are delayed, while larger molecules pass through more quickly. This technique was used in the purification of a lectin from Smilax glabra and is applicable for separating saponins from other classes of compounds like high-molecular-weight proteins or polysaccharides. nih.gov

Table 2: Overview of Chromatographic Purification Techniques

| Technique | Separation Principle | Primary Application in Isolation | Stationary Phase Examples |

| Preparative HPLC | Differential partitioning between mobile and stationary phases under high pressure. waters.com | Final purification of target compound to high purity. researchgate.net | Reversed-phase (C18, C8), Normal-phase (Silica). waters.com |

| Open Column Chromatography | Adsorption and partitioning under gravity flow. jsmcentral.org | Initial fractionation of crude extract. jsmcentral.org | Silica gel, Alumina. |

| Ion-Exchange Chromatography | Reversible binding of charged molecules to an oppositely charged stationary phase. sartorius.com | Removal of ionic impurities. nih.gov | DEAE-cellulose, CM-Sepharose. nih.gov |

| Gel Filtration Chromatography | Separation based on molecular size and shape. nih.gov | Separating saponins from large molecules like proteins or polysaccharides. | Superose, Sephadex. |

Methodological Advancements in High-Throughput Isolation

The demand for rapid discovery and development of bioactive natural products has driven advancements toward high-throughput (HTP) methodologies. While HTP is more established in screening for biological activity than in preparative isolation, the underlying principles and technologies are increasingly being adapted for purification. nih.gov

High-throughput isolation aims to accelerate the process from crude extract to pure compound by integrating automation and advanced analytical techniques. A key component of this approach is the rapid identification of target compounds in complex mixtures. Techniques like Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) allow for the swift screening and tentative identification of constituents, such as steroidal saponins, in an extract. researchgate.net

Modern purification systems incorporate automation for method development, sample injection, and fraction collection, significantly reducing manual intervention and increasing throughput. waters.com Furthermore, novel approaches are emerging, such as light-controlled affinity chromatography, which uses a light-switchable tag to enable one-step purification of target molecules. europeanpharmaceuticalreview.com While currently demonstrated for proteins, the principle of creating highly selective and switchable affinity matrices could potentially be adapted for other classes of molecules.

The integration of automated liquid handling, parallel chromatography systems, and rapid, sensitive analytical detection forms the basis of a high-throughput isolation platform. Such platforms can dramatically shorten the timeline for purifying compounds like Smilageninoside, facilitating more extensive biological evaluation and research.

Structural Characterization and Elucidation of Smilageninoside

Spectroscopic Analysis for Structural Determination

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing fundamental information about the bonding environment and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insight into the carbon-hydrogen framework. researchgate.netsavemyexams.com For a steroidal glycoside like Smilageninoside, both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC) are employed to assign the structure unambiguously.

The ¹H NMR spectrum provides information on the chemical environment of each proton. acdlabs.com The chemical shift (δ) indicates the type of proton (e.g., aliphatic, olefinic, or attached to a carbon bearing a heteroatom), while the integration of the signal reveals the number of protons giving rise to the peak. acdlabs.com Spin-spin coupling patterns (multiplicity) expose the connectivity between neighboring protons. acdlabs.com

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. savemyexams.com The chemical shifts of the carbon signals are highly indicative of their function, distinguishing between sp³-hybridized carbons of the steroid skeleton, sp²-hybridized carbons if double bonds are present, and carbons bonded to oxygen in the hydroxyl groups, the glycosidic linkage, and the characteristic spiroketal group. mdpi.com In the case of spirostanol (B12661974) saponins (B1172615), the chemical shifts of carbons C-22 through C-27 are particularly diagnostic for the spiroketal structure and its stereochemistry at C-25. mdpi.com

Table 1: Representative ¹H NMR Data for a Spirostanol Skeleton This table illustrates typical proton chemical shifts for a related sapogenin core.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H-3 | 3.5 - 3.7 | m |

| H-16 | 4.3 - 4.5 | m |

| Me-18 (H-18) | ~0.8 | s |

| Me-19 (H-19) | ~1.0 | s |

| Me-21 (H-21) | ~0.95 | d |

s : singlet; d : doublet; m : multiplet. Data is illustrative based on known spirostanols. mdpi.comorgchemboulder.com

Table 2: Representative ¹³C NMR Data for a Spirostanol Skeleton This table illustrates typical carbon chemical shifts for a related sapogenin core.

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C-3 | ~71.5 |

| C-5 | ~40.3 |

| C-16 | ~80.9 |

| C-18 | ~16.3 |

| C-19 | ~19.4 |

| C-21 | ~14.5 |

| C-22 | ~109.3 |

Data is illustrative based on known spirostanols. mdpi.comhmdb.cahmdb.ca

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of molecular bonds. libretexts.org It is an effective method for identifying the functional groups present in a compound. libretexts.orgspecac.com Each type of bond (e.g., O-H, C-H, C-O, C=C) vibrates at a characteristic frequency, resulting in an absorption band at a specific wavenumber (cm⁻¹) in the IR spectrum. libretexts.org

For Smilageninoside, IR spectroscopy would confirm the presence of key structural features. A broad absorption band in the region of 3200-3500 cm⁻¹ indicates the presence of hydroxyl (-OH) groups, both on the steroidal nucleus and the sugar moiety. specac.com Strong to medium absorptions in the 2850-3000 cm⁻¹ range are characteristic of C-H stretching vibrations within the alkane-like steroid backbone. mdpi.com The region between 1000-1200 cm⁻¹ is critical for identifying the C-O stretching vibrations of the ether linkages in the spiroketal system and the glycosidic bond connecting the sugar to the aglycone. specac.com The collection of peaks in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum. libretexts.org

Table 3: Characteristic IR Absorption Bands for Smilageninoside

| Wavenumber Range (cm⁻¹) | Intensity | Bond | Functional Group |

|---|---|---|---|

| 3500 - 3200 | Strong, Broad | O–H stretch | Alcohols, Hydroxyl groups |

| 3000 - 2850 | Medium | C–H stretch | Alkanes (steroidal skeleton) |

| ~1470 & ~1380 | Medium | C–H bend | Alkanes |

| 1200 - 1000 | Strong | C–O stretch | Ethers (spiroketal, glycoside), Alcohols |

Data compiled from general IR absorption tables and analysis of similar compounds. orgchemboulder.comlibretexts.orgspectroscopyonline.com

Mass Spectrometric Techniques for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, reveals the structure of the molecule's constituent parts. libretexts.org

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly suited for non-volatile and thermally unstable molecules like steroidal saponins. mdpi.com In this method, the sample is mixed in a liquid matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). wvu.edu This process desorbs and ionizes the analyte molecules with minimal fragmentation, typically yielding a prominent quasi-molecular ion peak, such as [M+H]⁺ (protonated molecule) or [M-Na]⁺ (sodiated adduct). mdpi.com The mass of this ion allows for the direct determination of the compound's molecular weight. Some fragmentation may occur, often corresponding to the cleavage of the glycosidic bond, resulting in a fragment ion representing the aglycone part of the molecule.

Table 4: Predicted FAB-MS Ions for Smilageninoside

| Ion | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | M + 1 |

| [M+Na]⁺ | Sodiated molecular ion | M + 23 |

M represents the molecular weight of Smilageninoside.

The coupling of Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is a state-of-the-art method for the analysis of complex mixtures, such as plant extracts containing saponins. nih.govmdpi.com UPLC provides rapid and high-resolution separation of the components, while the Q-TOF mass spectrometer offers high mass accuracy and sensitivity. igminresearch.com This allows for the precise determination of the elemental composition of the parent ion and its fragments. mdpi.com

In studies on steroidal saponins, this technique is invaluable. nih.govmdpi.com The analysis provides a highly accurate molecular weight. Furthermore, by performing tandem mass spectrometry (MS/MS), fragmentation pathways can be elucidated. mdpi.com For spirostanol glycosides like Smilageninoside, the fragmentation patterns are well-characterized. Common fragmentation includes the sequential neutral loss of sugar residues, providing information on the composition and sequence of the glycan chain. researchgate.net Additionally, characteristic cleavage of the spiroketal side chain (specifically the E and F rings) yields diagnostic fragment ions that help confirm the aglycone's identity as a spirostanol. nih.govresearchgate.net

Table 5: General Fragmentation Pathway for Spirostanol Glycosides in MS/MS

| Fragmentation Event | Description |

|---|---|

| Neutral Loss of Sugar Unit(s) | Cleavage of the glycosidic bond(s) reveals the mass of the sugar(s) and the aglycone. |

| F-Ring Cleavage | Characteristic fragmentation of the spiroketal F-ring confirms the spirostanol skeleton. |

This systematic fragmentation allows for confident, tentative identification of compounds even in complex mixtures. researchgate.netresearchgate.net

Advanced Chiroptical Methods for Stereochemical Assignment

Smilageninoside is a chiral molecule possessing multiple stereocenters within its steroidal nucleus and the attached sugar unit. While NMR and MS can define its connectivity, they often cannot determine the absolute configuration of these chiral centers. Chiroptical methods, which measure the differential interaction of a chiral molecule with polarized light, are essential for this purpose. numberanalytics.com

Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) provide information about the three-dimensional arrangement of atoms. numberanalytics.com The absolute configuration of a molecule can be determined by comparing its experimental CD or ORD spectrum with the spectra of known compounds or with spectra predicted by quantum mechanical calculations. chem-soc.siresearchgate.net For complex molecules like steroidal saponins, modern approaches involve calculating the theoretical CD spectra for all possible stereoisomers using methods like time-dependent density functional theory (TD-DFT). mdpi.comresearchgate.net The absolute configuration is then assigned by finding the best match between the experimental spectrum and one of the calculated spectra. This combined experimental and computational approach has become a powerful tool for the unambiguous stereochemical assignment of complex natural products. researchgate.net

Analytical Methodologies for Smilageninoside Quantification and Quality Control

Chromatographic Quantification Techniques

Chromatography is the cornerstone for the separation and analysis of complex mixtures like plant extracts. Different chromatographic techniques offer varying levels of resolution, sensitivity, and speed, making them suitable for different stages of analysis, from initial screening to precise quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., PDA)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of saponins (B1172615). mdpi.comresearchgate.net The separation is typically achieved on reversed-phase columns, such as C18, using a mobile phase gradient of acetonitrile (B52724) and water. researchgate.net

A significant challenge in the HPLC analysis of many saponins, including potentially smilageninoside, is their lack of strong chromophores, which makes detection by standard Ultraviolet (UV) detectors difficult. researchgate.net However, detection at low wavelengths, around 200-210 nm, can sometimes be employed. researchgate.net To overcome this limitation, a Photodiode Array (PDA) detector is often used. A PDA detector, also known as a Diode Array Detector (DAD), can scan a wide range of wavelengths simultaneously, providing spectral information that can aid in peak identification and purity assessment. mdpi.com While potentially less sensitive than a single-wavelength UV detector, the multi-wavelength data from a PDA detector is invaluable for method development and quality control of complex herbal extracts. mdpi.com For compounds with poor UV absorption, alternative detectors like the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are effective options for quantification. researchgate.netmdpi.com

Table 1: HPLC Methods for Saponin (B1150181) Analysis

| Plant/Compound | Column | Mobile Phase | Detector | Reference |

| Achyranthes aspera & Cissus quadrangularis | Not specified | Acetonitrile:Water (40:60) | UV (203nm) | phytojournal.com |

| Panax vietnamensis Saponins | Not specified | Not specified | PDA / ELSD | mdpi.com |

| General Saponins | C18 Reversed-Phase | Acetonitrile/Water gradients | UV, ELSD, DAD, CAD, MS | mdpi.comresearchgate.net |

| Steroidal Saponins | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Water gradients | MS | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Hyphenated Systems (e.g., UPLC-Q-TOF/MS, UPLC-ESI-MS)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically under 2 µm), UPLC systems operate at higher pressures, resulting in dramatically improved resolution, sensitivity, and much faster analysis times. measurlabs.com This enhanced separation capability is particularly beneficial for resolving the complex mixtures of structurally similar saponins found in plant extracts. nih.gov

When coupled with mass spectrometry (MS), UPLC becomes an exceptionally powerful tool for both qualitative and quantitative analysis.

UPLC-Q-TOF/MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This hyphenated system combines the high separation power of UPLC with the high mass accuracy and resolution of a TOF mass analyzer. mdpi.com This allows for the precise determination of the elemental composition of smilageninoside and its fragments, facilitating confident identification. UPLC-Q-TOF/MS has been successfully used to identify numerous chemical constituents in medicinal plants, including steroidal saponins like smilageninoside from Rhizoma Anemarrhenae. core.ac.uk

UPLC-ESI-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry): Electrospray ionization (ESI) is a soft ionization technique well-suited for large, polar molecules like saponins, as it minimizes fragmentation during the ionization process. rsc.org Coupled with UPLC, ESI-MS provides high sensitivity for detecting and quantifying compounds. rsc.org UPLC-ESI-MS/MS, which involves tandem mass spectrometry, can provide detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.com This technique has been noted for the analysis of smilageninoside.

The combination of UPLC with high-resolution mass spectrometry is a leading-edge approach for comprehensive metabolite profiling and quality control of herbal medicines containing smilageninoside.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique primarily suited for volatile or semi-volatile compounds. hebmu.edu.cn Direct analysis of intact saponins like smilageninoside by GC is generally not feasible due to their high molecular weight and low volatility. aocs.org

To make them amenable to GC analysis, saponins must first undergo a two-step process:

Acid Hydrolysis: The glycosidic bonds are cleaved to release the sugar moieties and the non-sugar part, the aglycone (in this case, smilagenin).

Derivatization: The resulting aglycone is then chemically modified to increase its volatility and thermal stability. A common method is silylation, which converts polar hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers. cabidigitallibrary.orgakjournals.com

The derivatized aglycones can then be separated and quantified by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification. cabidigitallibrary.org GC-MS analysis of derivatized sapogenins has been successfully applied to identify steroidal sapogenins like diosgenin (B1670711) in various plants. akjournals.com While an effective method for analyzing the aglycone portion, it's important to note that this approach does not provide information on the original, intact glycoside structure. aocs.org

Thin-Layer Chromatography (TLC) for Screening and Initial Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the preliminary screening of saponins in plant extracts. nih.govresearchgate.net It serves as an excellent tool for initial identification and for checking the quality and consistency of herbal raw materials. nih.gov

In TLC, a sample extract is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a chamber with a suitable mobile phase. nih.gov The separation occurs as the mobile phase moves up the plate, and compounds are separated based on their differential affinities for the stationary and mobile phases. researchgate.net

After development, the separated saponin spots are visualized by spraying the plate with specific reagents, such as 10% sulfuric acid in ethanol (B145695) or p-anisaldehyde–sulfuric acid, followed by heating. nih.govnih.gov This chemical reaction produces colored spots, allowing for the detection of saponins. A more specific detection method involves using a blood-gelatin solution, where hemolytic saponins appear as clear, white spots against a red background. aocs.orgresearchgate.net The position of the spots (Rf value) can be compared to that of a smilageninoside standard for tentative identification.

Table 2: Common TLC Visualization Reagents for Saponins

| Reagent | Procedure | Result | Reference |

| 10% H₂SO₄ in Ethanol | Spray and heat at 110°C | Colored spots under visible or UV light | nih.gov |

| Anisaldehyde–sulfuric acid | Spray and heat at 110°C | Colored spots | nih.gov |

| Blood-Gelatin Solution | Cover plate with solution | White/clear spots on a red background | aocs.orgresearchgate.net |

| Water | Spray onto silica gel plate | Whitened spots | aocs.org |

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of compounds. When coupled with chromatographic techniques like UPLC, it provides unparalleled sensitivity and specificity. Advanced data processing techniques further enhance its capability to identify specific classes of compounds within highly complex mixtures.

Application of Characteristic Fragments Filter (CFF) and Neutral Loss Filter (NLF)

In the analysis of complex extracts from traditional Chinese medicines (TCMs), which can contain hundreds of compounds, manually interpreting the vast amount of data generated by UPLC-MS is extremely time-consuming. To address this, data post-processing techniques like Characteristic Fragments Filter (CFF) and Neutral Loss Filter (NLF) are employed to rapidly screen for and identify compounds belonging to specific structural classes. mdpi.com

Characteristic Fragments Filter (CFF): This method is based on the principle that compounds with a similar core structure will produce common, characteristic fragment ions under specific mass spectrometric conditions. mdpi.com By filtering the total ion chromatogram for these specific fragment ions, it is possible to quickly locate all potential compounds belonging to that structural class. For instance, different types of saponins will have characteristic fragmentation patterns related to their aglycone core. rsc.org

Neutral Loss Filter (NLF): This technique screens for compounds that lose a specific, neutral (uncharged) molecule during fragmentation. scholars.direct This is particularly useful for identifying glycosides, which commonly lose their sugar units (e.g., loss of 162 Da for a hexose (B10828440) unit, 146 Da for a deoxyhexose, or 132 Da for a pentose (B10789219) unit) upon collision-induced dissociation. rsc.org By searching the data for these specific mass losses from a parent ion, one can quickly identify potential glycosylated compounds like smilageninoside.

A combined CFF and NLF approach was effectively used in a study on Rhizoma Anemarrhenae to screen and identify 18 different steroidal saponins, including smilageninoside. This strategy significantly improves the efficiency and accuracy of qualitative analysis, providing a powerful method for chemical profiling and quality control of herbal medicines. mdpi.com

Ion Fragmentation Pathway Analysis of Spirostanol (B12661974) Saponins

The structural elucidation of spirostanol saponins, including Smilageninoside, is heavily dependent on mass spectrometry (MS), particularly multi-stage tandem mass spectrometry (MSn). nih.gov The analysis of ion fragmentation pathways provides critical information regarding the aglycone structure and the sequence of sugar moieties. nih.govfrontiersin.org

In positive ion mode electrospray ionization (ESI-MS), spirostanol saponins typically form protonated molecules [M+H]⁺. nih.gov The fragmentation of these precursor ions follows predictable patterns. A primary and characteristic fragmentation event is the sequential loss of sugar residues from the glycosidic chains attached to the aglycone. For instance, the loss of a hexose unit like glucose corresponds to a neutral loss of 162 Da, while the loss of a deoxyhexose like rhamnose results in a 146 Da loss. researchgate.net

Once the sugar moieties are cleaved, the fragmentation pattern is dominated by the steroidal aglycone. Characteristic cleavages occur within the E and F rings of the spirostanol structure. For example, a detailed analysis of the spirostanol saponin purpureagitoside showed that its molecular ion [M-H]⁻ at m/z 739 first loses a glucose unit (162 Da) to yield a fragment at m/z 577. researchgate.net A subsequent loss of a galactose unit (162 Da) produces a fragment at m/z 415. researchgate.net Further fragmentation involves the cleavage of the E-ring, leading to characteristic product ions at m/z 273 and, after a water loss, at m/z 255. researchgate.net This general pathway—deglycosylation followed by specific ring cleavages—is a hallmark of spirostanol saponins and is fundamental to identifying compounds like Smilageninoside in complex mixtures. mdpi.com

Table 1: Illustrative Fragmentation Pathway of a Spirostanol Saponin (Purpureagitoside Example)

| Precursor Ion (m/z) | Fragmentation Action | Product Ion (m/z) | Neutral Loss (Da) | Inferred Structural Loss |

|---|---|---|---|---|

| 739 [M-H]⁻ | Loss of Hexose | 577 | 162 | Glucose |

| 577 | Loss of Pentose | 415 | 162 | Galactose |

| 415 | E-ring Cleavage | 273 | 142 | C₅H₈O₂ |

| 273 | Loss of Water | 255 | 18 | H₂O |

Data derived from fragmentation patterns described in scientific literature. researchgate.net

Method Validation Parameters in Smilageninoside Analysis

To ensure that the quantification of Smilageninoside is reliable and reproducible, the analytical methods employed must undergo rigorous validation. This process demonstrates that a procedure is suitable for its intended purpose and is a requirement of regulatory bodies like the International Conference on Harmonisation (ICH). srce.hrchromatographyonline.comeuropa.eu Key parameters evaluated include precision, accuracy, stability, limit of detection (LOD), and limit of quantification (LOQ). globalresearchonline.net

Precision, Accuracy, and Stability Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. iosrphr.org It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Intra-day precision (Repeatability): Assesses the variation within the same day under the same operating conditions.

Inter-day precision (Intermediate Precision): Assesses the variation on different days, which may also include different analysts or equipment. nih.gov For the analysis of saponins, acceptable precision is often demonstrated by an RSD of less than 10%, with some high-performance methods achieving RSDs below 6%. mdpi.comresearchgate.net

Accuracy represents the closeness of the test results obtained by the method to the true value. chromatographyonline.com It is commonly determined through recovery studies, where a known amount of the analyte (Smilageninoside) is added to a blank matrix (spiked sample) and then analyzed. researchgate.net The percentage of the analyte recovered is calculated. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu For many saponin quantification methods, recovery values between 95% and 105% are considered acceptable. researchgate.net

Stability of an analyte in a given matrix is crucial for ensuring the integrity of the sample from collection through to analysis. celegence.com Stability assessments for Smilageninoside would involve analyzing its concentration in quality control samples stored under various conditions for different durations. celegence.com This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen storage. celegence.com The analyte is considered stable if the mean concentration of the stored samples remains within ±15% of the nominal concentration. celegence.com

Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Assessment Method | Typical Acceptance Criteria |

|---|---|---|

| Precision | Intra- and Inter-day analysis of replicate samples | RSD ≤ 10% mdpi.com |

| Accuracy | Recovery of spiked samples at multiple concentrations | 95% - 105% recovery researchgate.net |

| Stability | Analysis of samples after storage/stress conditions | ±15% change from initial concentration celegence.com |

Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. biopharminternational.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.netbiopharminternational.com

Several methods are used to determine LOD and LOQ, as recommended by ICH guidelines:

Based on Visual Evaluation: The LOD is determined by analyzing samples with known concentrations and establishing the minimum level at which the analyte can be reliably detected. biopharminternational.com

Based on Signal-to-Noise Ratio: This approach is common for analytical procedures that exhibit baseline noise. europa.eu Typically, a signal-to-noise ratio of 3:1 is used for estimating the LOD, and a ratio of 10:1 is used for the LOQ. nih.govcoresta.org

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the slope of the calibration curve and the standard deviation (SD) of the response. The formulas are typically LOD = 3.3 × (SD/Slope) and LOQ = 10 × (SD/Slope). srce.hr

For saponin analysis using techniques like HPLC-MS, these limits can be very low, often in the nanogram per milliliter (ng/mL) range, demonstrating the high sensitivity of these methods. srce.hrresearchgate.net

Table 3: Example LOD and LOQ Values for Saponin Analysis from Published Methods

| Compound Type | Analytical Method | LOD | LOQ |

|---|---|---|---|

| Triterpene Saponins | UPLC-ESI-MS/MS | < 240 ng/mL | < 310 ng/mL |

| Steroidal Saponins | HPLC-MS | 0.12–0.90 µg/mL | 0.38–1.77 µg/mL |

| Saponin Glycosides | HPLC-Q-TOF-MS/MS | 5–10 ng | 25–50 ng |

| Platycosides | HPLC-ELSD | 0.12–0.36 µg | 0.28–0.76 µg |

These values are illustrative and sourced from various studies on saponin quantification. nih.govmdpi.comresearchgate.netnih.gov

Fingerprint Analysis for Herbal Extracts Containing Smilageninoside

Given the chemical complexity of herbal extracts, relying on the quantification of a single marker may not be sufficient for comprehensive quality control. Chromatographic fingerprinting has emerged as a powerful strategy for the authentication and quality assessment of herbal medicines. nih.govresearchgate.net

Chromatographic Fingerprinting for Authentication and Consistency

Chromatographic fingerprinting, typically performed using High-Performance Liquid Chromatography (HPLC), generates a characteristic profile or "fingerprint" of a herbal extract. nih.gov This fingerprint represents the complex mixture of chemical constituents. nih.gov For herbal extracts containing Smilageninoside, such as those from Smilax species, this technique is invaluable for ensuring authenticity and batch-to-batch consistency. frontiersin.orgresearchgate.net

The process involves developing a standardized chromatographic method and running it on multiple authentic samples to create a reference or standard fingerprint. researchgate.net Subsequent batches of the herbal material can then be compared against this standard. informaticsjournals.co.in Chemometric methods, such as similarity analysis and principal component analysis (PCA), are often applied to the data to objectively assess the correlation between chromatograms. nih.govfrontiersin.org

Table 4: Compounds Identified in Chromatographic Fingerprints of Smilax Species

| Peak No. | Compound Name |

|---|---|

| 1 | 5-O-caffeoylshikimic acid |

| 2 | Taxifolin |

| 3 | Astilbin |

| 4 | Neoastilbin |

| 5 | Neoisoastilbin |

| 6 | Isoastilbin |

| 7 | Engeletin |

| 8 | Isoengeletin |

| 9 | Trans-resveratrol |

Compounds identified in HPLC fingerprints of Rhizoma Smilacis Glabrae. researchgate.netcapes.gov.br

Biosynthetic Pathways and Precursor Studies of Smilageninoside

Steroidal Saponin (B1150181) Biosynthesis in Plants

Steroidal saponins (B1172615) are a class of plant-specialized metabolites characterized by a steroid aglycone backbone linked to one or more sugar chains. mdpi.com Their synthesis is an intricate anabolic pathway that leverages fundamental building blocks and enzymatic machinery common to many plants. libretexts.org

The journey to synthesizing the steroidal backbone of Smilageninoside begins with the production of two five-carbon universal isoprenoid precursors: Isopentenyl pyrophosphate (IPP) and its isomer, Dimethylallyl pyrophosphate (DMAPP). mdpi.comwikipedia.orgwikipedia.org Plants utilize two independent, compartmentally separated pathways for this purpose: the mevalonate (B85504) (MVA) pathway located in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway, also known as the non-mevalonate pathway, which operates in the plastids. libretexts.orgpnas.org

The MVA pathway starts with acetyl-CoA, which undergoes several enzymatic steps to form mevalonic acid and subsequently IPP. wikipedia.orgrsc.org This pathway is primarily responsible for the biosynthesis of sesquiterpenes and triterpenes, including the precursors for steroids. rsc.org The MEP pathway uses pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial substrates to produce IPP and DMAPP. libretexts.orgpnas.org While there can be some exchange of intermediates between the compartments, the MVA pathway is considered the key route for triterpenoid (B12794562) saponin biosynthesis. nih.gov

These five-carbon units, IPP and DMAPP, are sequentially condensed to create farnesyl diphosphate (B83284) (C15), and two molecules of this are joined to form squalene (B77637) (C30). rsc.org Squalene is then oxidized to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase (SE). frontiersin.org The cyclization of 2,3-oxidosqualene is a critical branch point. uoa.gr In plants, it is primarily cyclized by cycloartenol (B190886) synthase (CAS) to form cycloartenol, the precursor for most plant sterols. tandfonline.comfrontiersin.org Through a series of subsequent reactions, cycloartenol is converted to cholesterol. tandfonline.com Cholesterol serves as the dedicated precursor for the biosynthesis of steroidal saponins, where its backbone is further modified to create the sapogenin core. nih.govtandfonline.com

Table 1: Key Enzymes in Upstream Steroid Backbone Synthesis

| Enzyme | Pathway/Process | Function |

| HMG-CoA reductase | Mevalonate (MVA) Pathway | A rate-limiting enzyme that converts HMG-CoA to mevalonate. wikipedia.org |

| DXS (DXP synthase) | Methylerythritol Phosphate (MEP) Pathway | Catalyzes the first step, condensing pyruvate and G3P. pnas.org |

| Squalene Synthase (SQS) | Triterpenoid/Steroid Synthesis | Condenses two farnesyl diphosphate molecules to form squalene. frontiersin.org |

| Squalene Epoxidase (SE) | Triterpenoid/Steroid Synthesis | Oxidizes squalene to 2,3-oxidosqualene. frontiersin.org |

| Cycloartenol Synthase (CAS) | Phytosterol & Steroidal Saponin Synthesis | Cyclizes 2,3-oxidosqualene to cycloartenol, the plant sterol precursor. tandfonline.comfrontiersin.org |

Glycosylation represents the final and arguably most crucial stage in the biosynthesis of saponins, as it is responsible for their vast structural diversity and influences their biological activity, solubility, and stability. mdpi.comresearchgate.net This process involves the attachment of sugar moieties to the steroid aglycone (sapogenin). mdpi.com

This modification is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). mdpi.com UGTs transfer a sugar molecule, such as glucose, galactose, or xylose, from an activated sugar donor, most commonly a UDP-sugar, to the sapogenin. mdpi.comresearchgate.net These enzymes can be highly specific, acting on particular positions of the aglycone, or they can exhibit broader substrate flexibility. mdpi.com The sequential action of different UGTs can lead to the formation of complex, branched sugar chains attached to the steroid core. nih.gov In the case of Smilageninoside, UGTs are responsible for attaching the sugar chains to the smilagenin (B1681833) aglycone, completing its biosynthesis.

Genetic and Enzymatic Regulation of Smilageninoside Biosynthesis

The biosynthesis of Smilageninoside, like other secondary metabolites, is tightly regulated at both the enzymatic and genetic levels to ensure its production occurs at the appropriate time and in response to specific developmental or environmental signals. mdpi.comusp.br

Enzymatic regulation often occurs through feedback inhibition, where the final product of a pathway inhibits the activity of an early, rate-limiting enzyme in that same pathway. khanacademy.org For instance, in many biosynthetic pathways, high concentrations of the end product can allosterically bind to and inactivate a key enzyme, thus halting further synthesis and conserving cellular energy. nih.govuomustansiriyah.edu.iq

Genetic regulation is primarily controlled at the level of transcription. scirp.org The expression of genes encoding the biosynthetic enzymes is coordinated by various transcription factors, including those from the MYB, bHLH, WRKY, and AP2/ERF families. mdpi.com These transcription factors can activate or repress gene expression in response to internal signals, such as plant hormones, or external stimuli, like pathogen attack or abiotic stress. mdpi.comelifesciences.org This complex regulatory network allows the plant to precisely control the accumulation of specific saponins. nih.govnih.gov

Metabolic Engineering Strategies for Enhanced Smilageninoside Production

Metabolic engineering offers a powerful suite of tools to increase the production of valuable plant-derived compounds like Smilageninoside. wikipedia.org The goal is to optimize the genetic and regulatory processes within an organism to channel more metabolic flux towards the synthesis of the desired molecule. mdpi.comrsc.org

Common strategies include:

Blocking Competing Pathways : Metabolic flux can be diverted away from the desired product into competing pathways. Genetic engineering can be used to down-regulate or knock out genes for enzymes in these competing branches, thereby redirecting precursors towards Smilageninoside synthesis. wikipedia.org

Heterologous Expression : The entire biosynthetic pathway for a compound can be transferred into a microbial host, such as Escherichia coli or yeast (Saccharomyces cerevisiae). mdpi.com These microorganisms can be grown rapidly and cost-effectively in large-scale fermenters, offering a promising alternative to extraction from plant sources. frontiersin.org This approach has been successfully used for complex molecules like artemisinic acid and opioids. mdpi.com

These strategies, often used in combination, aim to create highly efficient microbial cell factories for the sustainable and scalable production of complex natural products. nih.gov

Chemical Synthesis and Derivatization Approaches for Smilageninoside

Total Synthesis Strategies for Smilageninoside

The total synthesis of a complex natural product is a significant undertaking in organic chemistry that involves the complete construction of the molecule from basic starting materials through a series of chemical reactions. rsc.org This process is essential for confirming the structure of a newly isolated compound and for providing access to larger quantities of the substance for further research when natural sources are scarce. rsc.org Key elements of any total synthesis include retrosynthetic analysis, which deconstructs the target molecule into simpler precursors to plan the synthetic route, and stereochemical control, to ensure the correct three-dimensional arrangement of atoms. rsc.org

As of now, a complete total synthesis of Smilageninoside has not been reported in publicly available scientific literature. The synthesis of such a molecule would present considerable challenges, including the stereoselective construction of the steroidal aglycone and the controlled formation of the glycosidic bond to the sugar moiety.

Semisynthetic Modifications of Smilageninoside

Semisynthesis begins with the naturally occurring compound and modifies it through chemical reactions. This approach is often more practical and cost-effective than total synthesis for producing derivatives. For Smilageninoside, which possesses multiple reactive sites, semisynthetic modifications can be targeted to explore how different parts of the molecule contribute to its properties.

A notable example of the semisynthetic modification of Smilageninoside involves the use of chemical synthesis to alter the substituent at the 3-position of the molecule. google.com This suggests that the hydroxyl group at this position is a key target for derivatization, allowing for the introduction of various other functional groups to create a library of new compounds.

Derivatization for Exploration of Academic Properties

Derivatization is a key strategy for investigating the structure-activity relationships of a parent compound. By systematically altering the structure of Smilageninoside and evaluating the properties of the resulting derivatives, researchers can identify the pharmacophores—the essential molecular features responsible for its activity.

The glycosidic bond is the covalent link between the sugar moiety and the aglycone (the non-sugar part) of a glycoside. google.com Modifying this linkage can have a profound impact on the compound's stability, and biological activity. A common strategy in medicinal chemistry is to replace the native O-glycosidic linkage with a more stable C-glycosidic linkage, which can create analogs that are resistant to enzymatic cleavage by glycoside hydrolases. glycoforum.gr.jp While specific examples for Smilageninoside are not detailed in the literature, this "linkage-editing" strategy is a viable approach for creating more robust derivatives for academic study. glycoforum.gr.jp The process involves a chemoselective reaction to form a new, diversified linkage, which has been successfully applied to other glycosides like digitoxin (B75463) to produce potent and selective cytotoxins. nih.gov

The aglycone portion of Smilageninoside, the steroidal framework, offers numerous possibilities for structural alteration. For triterpenoids and steroidal saponins (B1172615), which share structural similarities with Smilageninoside, chemical derivatization of the aglycone is a common practice to enhance analytical detection and to create new bioactive compounds. nih.gov

Key reactive sites on the aglycone include hydroxyl groups. For instance, the hydroxyl group at the C-3 position is a frequent target for derivatization in related compounds. nih.gov Reagents such as acid chlorides, isocyanates, and sulfonic esters can be used to introduce new functional groups at these positions. nih.gov Such modifications can significantly alter the molecule's polarity, shape, and ability to interact with biological targets.

Mechanistic Investigations of Smilageninoside S Biological Interactions in Vitro Contexts

Preliminary Observations on Cellular Longevity Modulation (e.g., C. elegans models)

The investigation into the effects of specific steroidal saponins (B1172615) like Smilageninoside on cellular longevity is an emerging area of research. While direct studies on isolated Smilageninoside are limited, preliminary research on extracts from plants known to contain this compound, such as those from the Smilax genus, provides initial insights. The nematode Caenorhabditis elegans serves as a primary model organism for aging research due to its short lifespan and genetically conserved aging pathways. nih.govnih.gov

Table 1: Effect of Smilax china Extract (ScE) on the Lifespan of C. elegans

This table summarizes the observed effects of different concentrations of Smilax china extract on the survival and lifespan of the nematode C. elegans, as reported in a preclinical study.

| Treatment Group | Concentration | Mean Lifespan (Days) | Lifespan Extension (%) | Statistical Significance (p-value) |

| Control (0.1% DMSO) | N/A | 16.27 ± 1.34 | N/A | N/A |

| ScE-Treated | 10 µg/mL | 20.32 ± 0.88 | 24.89% | < 0.01 |

| ScE-Treated | 20 µg/mL | 20.38 ± 1.30 | 25.26% | < 0.05 |

Data sourced from studies on C. elegans models investigating plant extracts containing steroidal saponins. nih.gov

These preliminary observations underscore the potential of compounds from Smilax species to influence aging processes and warrant more targeted studies to isolate the effects of individual saponins like Smilageninoside.

Potential Modulatory Effects on Inflammatory Pathways (Inferred from source plant properties)

While direct in vitro studies detailing the anti-inflammatory mechanisms of Smilageninoside are not extensively documented, significant insights can be inferred from the broader class of steroidal saponins and extracts of their source plants. Steroidal saponins are widely recognized for their anti-inflammatory properties, which are believed to be mediated through the modulation of key signaling pathways. nih.govresearchgate.net

Research on various steroidal saponins indicates that a primary mechanism for their anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govmdpi.com The NF-κB pathway is a central regulator of inflammation; its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov By inhibiting the activation of NF-κB, steroidal saponins can effectively suppress the production of these inflammatory mediators. mdpi.com

Similarly, the MAPK pathways (including ERK, JNK, and p38) are crucial for transmitting extracellular signals to the cellular nucleus to regulate gene expression involved in inflammatory responses. mdpi.com Saponins have been shown to inhibit the phosphorylation of key proteins in these pathways, thereby downregulating the inflammatory cascade. mdpi.com Therefore, it is inferred that Smilageninoside may exert anti-inflammatory effects by targeting these critical regulatory hubs in inflammatory signaling.

Investigations into Other Biological Activities Associated with Steroidal Saponins (e.g., Enzyme inhibition studies, receptor binding assays)

Beyond anti-inflammatory and potential longevity effects, in vitro studies have begun to explore other biological activities of Smilageninoside and its aglycone, smilagenin (B1681833), particularly in the context of neurobiology.

Enzyme Inhibition Studies: Research has identified smilagenin as an inhibitor of cholinesterases, enzymes critical to the breakdown of the neurotransmitter acetylcholine. Specifically, smilagenin demonstrated inhibitory activity against acetylcholinesterase (AChE). nih.gov In one study, its inhibitory concentration (IC50) was determined, highlighting its potential as a modulator of cholinergic neurotransmission. nih.gov Molecular docking simulations further elucidated this interaction, suggesting that smilagenin binds to the peripheral anionic site (PAS) within the active gorge of the human AChE enzyme. nih.gov This interaction is thought to be stabilized by hydrogen bonds with specific amino acid residues, such as TYR124 and SER293. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Smilagenin

This table presents the in vitro inhibitory effects of Smilagenin on Acetylcholinesterase (AChE), a key enzyme in neurotransmission. The IC50 value indicates the concentration required to inhibit 50% of the enzyme's activity.

| Compound | Target Enzyme | IC50 Value (µg/mL) | IC50 Value (µM) |

| Smilagenin | Acetylcholinesterase (AChE) | 43.29 ± 1.38 | ~103.9 |

Data sourced from in vitro enzymatic assays. nih.gov

Receptor Binding Assays: While direct receptor binding assays are less common, related studies provide evidence of Smilageninoside's influence on neurotransmitter receptor systems. Pre-clinical research has indicated that smilagenin can reverse decreases in dopamine receptors in the brain. drugbank.com Furthermore, it has been shown to significantly elevate the density of muscarinic acetylcholine receptors in animal models with memory deficits. nih.gov This suggests that Smilageninoside may not bind directly to these receptors as a primary ligand but could modulate their expression or density through indirect mechanisms, potentially by inducing neurotrophic factors. drugbank.comnih.gov

Exploration of Molecular Targets and Pathways

The biological activities of Smilageninoside appear to be mediated through its interaction with several molecular targets and the modulation of complex cellular pathways. Based on current in vitro and in silico evidence, the following targets and pathways have been identified:

Molecular Targets:

Acetylcholinesterase (AChE): As identified in enzyme inhibition and molecular docking studies, AChE is a direct molecular target. Smilagenin, the aglycone form, physically interacts with the peripheral anionic site of the enzyme, inhibiting its activity. nih.gov

Muscarinic and Dopamine Receptors: While direct binding is not confirmed, Smilageninoside indirectly targets these receptor systems by promoting the restoration of their density in the brain, suggesting a role in regulating neurotransmitter homeostasis. drugbank.comnih.gov

Signaling Pathways:

Neurotrophic Factor Pathways: A significant mechanism underlying Smilageninoside's neuroprotective effects is the stimulation of neurotrophic factor expression. Studies have shown it attenuates beta-amyloid-induced neurodegeneration by stimulating the gene expression and protein levels of Brain-Derived Neurotrophic Factor (BDNF). nih.gov The neuroprotective effects were abolished when the BDNF receptor, TrkB, was inhibited, confirming the critical role of the BDNF pathway. nih.gov

Inflammatory Signaling (Inferred): Based on the activities of related steroidal saponins, Smilageninoside is hypothesized to modulate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. nih.govresearchgate.net This would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes, representing a key pathway for its potential anti-inflammatory effects.

Future Perspectives and Emerging Research Directions for Smilageninoside

Advanced Analytical Platforms for Comprehensive Profiling

The comprehensive analysis and profiling of smilageninoside within complex botanical extracts and biological samples are increasingly reliant on sophisticated analytical technologies. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), particularly with Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, has become indispensable. These advanced platforms provide the high sensitivity, selectivity, and mass accuracy required for the definitive identification and precise quantification of smilageninoside, even in intricate matrices.

Furthermore, tandem mass spectrometry (MS/MS) plays a crucial role in the structural elucidation of new smilageninoside-related compounds by analyzing their specific fragmentation patterns. To improve the accuracy of quantitative analysis, modern extraction techniques like supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE) are being optimized to enhance the recovery of smilageninoside from its natural plant sources. The synergistic use of these cutting-edge analytical methods is essential for constructing detailed chemical libraries of smilageninoside and its analogs, which forms the foundation for in-depth biological activity studies.

| Analytical Technique | Application in Smilageninoside Profiling | Reference |

| UHPLC-Q-TOF/MS | Provides high-resolution separation and identification of smilageninoside and its isomers. | |

| UHPLC-Orbitrap/MS | Enables accurate mass measurements for the unambiguous determination of elemental composition. | |

| Tandem MS (MS/MS) | Facilitates the structural elucidation of novel smilageninoside derivatives through detailed fragmentation analysis. | |

| Supercritical Fluid Extraction (SFE) | Offers an enhanced and environmentally sustainable method for extraction from plant materials. | |

| Pressurized Liquid Extraction (PLE) | Allows for efficient extraction, leading to higher recovery rates and more accurate quantification. |

Biosynthetic Pathway Elucidation and Genetic Engineering Potential

The biosynthesis of the steroidal saponin (B1150181) smilageninoside is understood to originate from the isoprenoid pathway, commencing with acetyl-CoA. It is hypothesized that key enzymatic families, such as cytochrome P450 monooxygenases, are involved in the critical hydroxylation and subsequent structural modifications of the steroidal framework. However, the complete enzymatic sequence leading to smilageninoside has not yet been fully mapped out. A significant focus of current research is the identification and characterization of the specific genes and enzymes that govern its formation.

Progress in the fields of plant genomics and transcriptomics is accelerating the discovery of candidate genes implicated in the smilageninoside biosynthetic pathway. Functional validation of these genes can be achieved through techniques such as gene silencing and overexpression studies in model plant systems. The ultimate objective is to reconstruct the entire biosynthetic pathway, which would create opportunities for metabolic engineering in plants or microbial systems to increase the yield of smilageninoside or to produce novel, structurally related compounds.

Targeted Chemical Synthesis and Analog Design for Specific Research Aims

While smilageninoside can be isolated from natural sources, its targeted chemical synthesis provides a means to obtain highly pure material for research purposes and to design and create novel analogs with potentially improved or more specific biological activities. A critical step in this process is the synthesis of the aglycone, smilagenin (B1681833), which is then followed by a glycosylation step to attach the characteristic sugar moieties. Significant synthetic challenges lie in controlling the complex stereochemistry of the steroidal core and achieving regioselective glycosylation.

Modern advancements in synthetic organic chemistry, including the development of stereoselective catalysts and innovative glycosylation methodologies, are paving the way for more efficient and controlled syntheses of smilageninoside and its derivatives. This capability allows for systematic modifications to the smilageninoside structure, such as altering the composition of the sugar chain or making modifications to the steroidal backbone, in order to conduct detailed structure-activity relationship (SAR) studies. These synthetically derived analogs are invaluable for probing the molecular targets and understanding the mechanisms of action of smilageninoside.

In-depth Mechanistic Investigations of Biological Activities

Although preliminary research has indicated a range of biological activities for smilageninoside, thorough investigations into its mechanisms of action are still in the nascent stages. Future research efforts are expected to concentrate on identifying the precise molecular targets and cellular signaling pathways that are modulated by this compound. For example, its potential anti-inflammatory properties can be explored by examining its effects on key inflammatory mediators, such as cytokines, and on critical transcription factors like NF-κB.

Cell-based assays, in conjunction with a suite of molecular biology techniques, will be instrumental in these mechanistic studies. The use of specific inhibitors and activators of cellular signaling pathways will help to delineate the exact mode of action. Furthermore, the use of appropriate animal models of disease will be essential for validating the findings from in vitro studies and for understanding the physiological significance of smilageninoside's biological effects in a whole-organism context.

Integration with Systems Biology and Omics Approaches in Phytochemistry

The integration of systems biology with "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—is transforming phytochemical research, including the study of smilageninoside. These approaches provide a holistic and comprehensive view of the biological effects of natural compounds at a global scale. For instance, metabolomics can be employed to analyze the comprehensive changes in the metabolite profile of a biological system following exposure to smilageninoside, offering deep insights into its metabolic impact.

Simultaneously, transcriptomics and proteomics can identify the specific genes and proteins whose expression levels are altered by smilageninoside, thereby uncovering the cellular pathways it directly or indirectly modulates. By integrating these large-scale, multi-omics datasets, researchers can construct sophisticated network models to visualize and understand the complex interplay between smilageninoside and the biological system. This systems-level perspective is crucial for discovering novel therapeutic applications and for predicting potential off-target effects.

| Omics Approach | Application in Smilageninoside Research |

| Genomics | Aids in the identification of genes involved in the biosynthesis of smilageninoside. |

| Transcriptomics | Enables the analysis of global changes in gene expression in response to smilageninoside treatment. |

| Proteomics | Facilitates the identification of protein targets and cellular pathways modulated by smilageninoside. |

| Metabolomics | Allows for the comprehensive profiling of metabolic changes induced by smilageninoside to understand its systemic effects. |

Q & A

Q. What analytical methods are recommended for identifying and quantifying Smilageninoside in plant extracts?

To ensure accurate identification and quantification, use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for molecular specificity . Validate purity via Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on characteristic glycoside peaks (e.g., anomeric proton signals at δ 4.5–5.5 ppm) . Include internal standards (e.g., quercetin derivatives) to correct for matrix effects, and report recovery rates (%) and limits of detection (LOD) in tabular format .

Q. What experimental models are suitable for preliminary bioactivity screening of Smilageninoside?

For in vitro studies, employ cell-based assays (e.g., HEK-293 or RAW 264.7 macrophages) to assess anti-inflammatory activity via cytokine suppression (IL-6, TNF-α) . Use dose-response curves (0.1–100 µM) and include positive controls (e.g., dexamethasone). For in vivo models, prioritize rodent studies with induced oxidative stress (e.g., LPS-induced inflammation) and measure biomarkers (e.g., SOD, MDA levels) . Document sample sizes, randomization protocols, and statistical power calculations to ensure reproducibility .

Q. How should researchers address variability in Smilageninoside extraction yields across plant sources?

Standardize extraction protocols using accelerated solvent extraction (ASE) with ethanol-water gradients (70:30 v/v) at 60°C . Perform subsampling validation to account for heterogeneity in plant matrices, reporting coefficients of variation (CV%) for triplicate extractions . Compare yields across geographic sources (e.g., HPLC-MS profiles from Asian vs. South American Smilax species) and use ANOVA to identify significant differences (p < 0.05) .

Advanced Research Questions

Q. How can contradictory findings in Smilageninoside’s neuroprotective efficacy be systematically analyzed?

Contradictions often arise from divergent experimental designs. Conduct a meta-analysis of dose-dependent effects (e.g., 10–50 mg/kg in rodent models) and adjust for confounding variables (e.g., blood-brain barrier permeability assays) . Compare outcomes using forest plots to visualize heterogeneity, and apply Bland-Altman analysis to evaluate inter-study bias . If results conflict, propose mechanistic studies (e.g., siRNA knockdown of target receptors like Nrf2) to isolate pathways .

Q. What strategies optimize Smilageninoside’s bioavailability in pharmacokinetic studies?

Address low bioavailability via nanocarrier encapsulation (e.g., liposomes or PLGA nanoparticles) . Use LC-MS/MS to measure plasma concentration-time profiles (AUC, Cmax, Tmax) and compare formulations. Include bile-duct cannulated models to assess enterohepatic recirculation and calculate absolute bioavailability (%) . Report particle size (DLS), zeta potential, and in vitro release kinetics (pH 1.2 vs. 6.8) in supplementary tables .

Q. How should researchers design experiments to resolve conflicting data on Smilageninoside’s antioxidant vs. pro-oxidant effects?

Employ redox-sensitive fluorescent probes (e.g., DCFH-DA) in dose/time-course experiments to quantify ROS modulation . Use knockout models (e.g., Nrf2<sup>-/-</sup> mice) to test context-dependent effects. Analyze data with dose-response modeling (Hill slopes) and report EC50/IC50 values with 95% confidence intervals. If pro-oxidant activity emerges at high doses, validate via comet assays for DNA damage .

Q. What methodologies validate Smilageninoside’s target engagement in mechanistic studies?

Combine surface plasmon resonance (SPR) for binding affinity (KD) measurements with cellular thermal shift assays (CETSA) to confirm target stabilization . For enzyme targets (e.g., COX-2), use inhibitor screening kits and correlate IC50 values with in vivo efficacy. Include negative controls (e.g., scrambled siRNA) and publish raw data (e.g., Western blot densitometry) in open-access repositories .

Methodological Guidelines for Reporting

- Data Tables : Include columns for mean ± SD, sample size (n), p-values, and statistical tests used (e.g., Student’s t-test, Tukey’s HSD) .

- Contradiction Analysis : Use Discussion sections to contextualize findings against prior studies, explicitly addressing variables like species/strain differences or extraction solvents .

- Replication : Follow ARRIVE 2.0 guidelines for animal studies, detailing randomization, blinding, and exclusion criteria .

For further validation, consult protocols from Nature Protocols or Journal of Ethnopharmacology, avoiding non-peer-reviewed sources like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.